3-[(2-Hydroxyethyl)(dimethyl)ammonio]propane-1-sulfonate

Catalog No.
S615240
CAS No.
38880-58-9
M.F
C₇H₁₇NO₄S
M. Wt
229.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(2-Hydroxyethyl)(dimethyl)ammonio]propane-1-sul...

CAS Number

38880-58-9

Product Name

3-[(2-Hydroxyethyl)(dimethyl)ammonio]propane-1-sulfonate

IUPAC Name

2-hydroxyethyl-dimethyl-(3-sulfopropyl)azanium;hydroxide

Molecular Formula

C₇H₁₇NO₄S

Molecular Weight

229.3 g/mol

InChI

InChI=1S/C7H17NO4S.H2O/c1-8(2,5-6-9)4-3-7-13(10,11)12;/h9H,3-7H2,1-2H3;1H2

InChI Key

QDYXZZUKRVDVEQ-UHFFFAOYSA-N

SMILES

C[N+](C)(CCCS(=O)(=O)O)CCO.[OH-]

Synonyms

NDSB211

Canonical SMILES

C[N+](C)(CCCS(=O)(=O)O)CCO.[OH-]

3-[(2-Hydroxyethyl)(dimethyl)ammonio]propane-1-sulfonate, also known as NDSB-211, is a zwitterionic compound classified as a sulfobetaine. It features a sulfonate group that imparts hydrophilicity, making it suitable for various biochemical applications. The compound is characterized by its stable structure, which includes a quaternary ammonium group and a hydroxyl group, enhancing its solubility in water and compatibility with biological systems .

The specific mechanism of action of NDSB-211 depends on the intended application. Due to its amphiphilic nature, it has the potential to interact with various biomolecules and surfaces. Some potential mechanisms include:

  • Solubilization

    NDSB-211 could solubilize hydrophobic molecules by forming mixed micelles, where its hydrophobic tail interacts with the hydrophobic molecule and the hydrophilic head remains in contact with the water [].

  • Protein stabilization

    NDSB-211 might interact with proteins and help maintain their structure and function by influencing protein-protein interactions or reducing aggregation.

Membrane Solubilization

NDS exhibits mild detergent-like properties, enabling it to gently solubilize biological membranes without disrupting their structure and function. This is crucial for studying membrane-associated proteins and lipids, which are essential components involved in various cellular processes. propane 1 sulfonate ON National Institutes of Health (.gov) pubchem.ncbi.nlm.nih.gov]

Membrane Mimicry

NDS possesses a zwitterionic structure, meaning it carries both a positive and a negative charge within the same molecule. This characteristic allows NDS to mimic the natural charge environment of biological membranes, making it a valuable tool for reconstituting purified membrane proteins into artificial membranes. This reconstituted system can then be employed to study protein-protein interactions, protein-lipid interactions, and enzyme activity within a membrane-like environment.

Stabilization of Membrane Proteins

NDS can interact with and stabilize membrane proteins, preventing them from undergoing aggregation or denaturation during various purification and experimental procedures. This is particularly beneficial for studying membrane proteins that are notoriously difficult to isolate and maintain in their functional state.

Modulation of Protein-Lipid Interactions

NDS can modulate the interaction between membrane proteins and lipids, allowing researchers to investigate the role of specific lipid environments in protein function. By altering the NDS concentration or using different NDS analogs, researchers can manipulate the membrane fluidity and influence protein-lipid interactions, providing valuable insights into protein behavior within the cellular membrane. propane 1 sulfonate ON National Institutes of Health (.gov) pubchem.ncbi.nlm.nih.gov]

Involving 3-[(2-Hydroxyethyl)(dimethyl)ammonio]propane-1-sulfonate typically include:

  • Nucleophilic Substitution: The sulfonate group can participate in nucleophilic substitution reactions, allowing for the modification of the compound to create derivatives with altered properties.
  • Hydrolysis: Under certain conditions, hydrolysis of the sulfonate group may occur, leading to the formation of sulfonic acid derivatives.
  • Complexation: The compound can form complexes with metal ions due to its anionic sulfonate group, which can be useful in various analytical applications.

These reactions are significant for tailoring the compound's properties for specific applications in research and industry.

3-[(2-Hydroxyethyl)(dimethyl)ammonio]propane-1-sulfonate exhibits several biological activities:

  • Cell Culture Support: It is used as an additive in cell culture media to enhance cell viability and growth due to its osmotic properties.
  • Stabilization of Proteins: The compound helps maintain protein stability during purification processes, reducing aggregation and denaturation.
  • Antimicrobial Properties: Preliminary studies suggest potential antimicrobial effects, although further research is needed to elucidate the mechanisms involved.

These activities make it a valuable reagent in biochemical and pharmaceutical research.

The synthesis of 3-[(2-Hydroxyethyl)(dimethyl)ammonio]propane-1-sulfonate typically involves:

  • Quaternization Reaction: Dimethylaminoethanol is reacted with 3-bromopropanesulfonic acid under basic conditions to form the zwitterionic compound.
  • Purification: The product is purified through crystallization or chromatography to remove unreacted starting materials and by-products.

This method yields a high-purity product suitable for laboratory applications.

The applications of 3-[(2-Hydroxyethyl)(dimethyl)ammonio]propane-1-sulfonate are diverse and include:

  • Biochemical Research: Used as a stabilizer for proteins and enzymes in various assays.
  • Cell Culture Media: Enhances cell growth and viability in vitro.
  • Pharmaceutical Formulations: Acts as an excipient in drug formulations due to its biocompatibility.

These applications highlight its importance in both academic and industrial settings.

Interaction studies involving 3-[(2-Hydroxyethyl)(dimethyl)ammonio]propane-1-sulfonate have focused on:

  • Protein Binding: Investigations into how the compound interacts with different proteins have shown that it can stabilize protein structures during purification processes.
  • Cell Membrane Interactions: Studies indicate that the zwitterionic nature allows it to interact favorably with cell membranes, enhancing permeability without causing toxicity.

These interactions are crucial for understanding its role in biological systems.

Several compounds share structural similarities with 3-[(2-Hydroxyethyl)(dimethyl)ammonio]propane-1-sulfonate. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
2-Hydroxyethyltrimethylammonium chlorideQuaternary ammoniumCommonly used as a surfactant
N,N-DimethylethanolamineAmine groupUsed in organic synthesis
N,N-DimethylglycineBetaineInvolved in methylation reactions

3-[(2-Hydroxyethyl)(dimethyl)ammonio]propane-1-sulfonate is unique due to its specific sulfonate group, which enhances solubility and biological compatibility compared to these similar compounds. Its ability to stabilize proteins while being non-toxic makes it particularly valuable in biochemical applications.

XLogP3

-1.2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (97.44%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

38880-58-9

Dates

Modify: 2023-08-15

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